![molecular formula C31H30N6O6S2 B2572230 3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one CAS No. 867041-08-5](/img/structure/B2572230.png)

3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

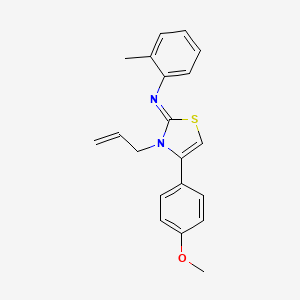

“3,8-bis((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)-6H-benzo[c]chromen-6-one” is a complex organic compound that contains several functional groups, including piperazine, pyridine, sulfonyl, and chromenone . These groups are often found in biologically active compounds, suggesting potential applications in medicinal chemistry .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely to involve multiple steps, each introducing a different functional group . The synthesis of similar compounds often involves reactions like nucleophilic substitution, condensation, and cyclization .

Molecular Structure Analysis

The compound’s structure includes a chromenone ring, two sulfonyl groups attached to piperazine rings, and two pyridine rings . These groups could contribute to the compound’s reactivity and potential biological activity .

Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the piperazine and pyridine rings might undergo substitution reactions, while the chromenone ring might participate in addition reactions .

Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the presence of polar sulfonyl groups and nitrogen-containing rings could enhance solubility in polar solvents .

Scientific Research Applications

- Researchers have explored the antimicrobial potential of this compound. Its unique structure, which combines a pyridinylpiperazine scaffold with a thiazole moiety, suggests promising activity against bacteria and fungi . Further studies have assessed its direct antimicrobial effects and anti-biofilm activity .

- In the quest for potent anti-tubercular agents, scientists have investigated this compound. It has been tested for its efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. Determining its IC50 values and understanding its mechanism of action could contribute to tuberculosis treatment .

- The compound’s structural features have led to investigations related to tyrosine kinase inhibition. Imatinib, a well-known therapeutic agent for leukemia, specifically targets tyrosine kinases. Although structurally characterized primarily as its piperazin-1-ium salt, further exploration of its kinase inhibition properties is warranted .

- While specific indications remain elusive, pharmacological studies have explored its potential. Researchers have examined its pharmacodynamics, absorption, metabolism, and clearance. However, more targeted investigations are needed to uncover its precise therapeutic applications .

- The compound’s chemical properties make it an interesting candidate for predictive machine-learning models. Researchers can build, train, and validate models using structured datasets to predict its behavior in various biological contexts .

- Scientists seeking quality drug data can benefit from understanding this compound. Accessing reliable information about its interactions, contraindications, and adverse effects can accelerate drug discovery efforts .

Antimicrobial Activity

Anti-Tubercular Agents

Tyrosine Kinase Inhibition

Pharmacological Studies

Predictive Machine Learning Models

Drug Discovery and Quality Data

Mechanism of Action

Future Directions

properties

IUPAC Name |

3,8-bis[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]benzo[c]chromen-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N6O6S2/c38-31-27-21-23(44(39,40)36-17-13-34(14-18-36)29-5-1-3-11-32-29)7-9-25(27)26-10-8-24(22-28(26)43-31)45(41,42)37-19-15-35(16-20-37)30-6-2-4-12-33-30/h1-12,21-22H,13-20H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWWVQUJOPSCJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC4=C(C=C3)C5=C(C=C(C=C5)S(=O)(=O)N6CCN(CC6)C7=CC=CC=N7)OC4=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N6O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2572147.png)

![N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2572154.png)

methanone](/img/structure/B2572158.png)

![5-(Furan-2-yl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2572159.png)

![4-(azepan-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2572160.png)

![Ethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2572161.png)

![N-(4-bromo-2-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2572169.png)